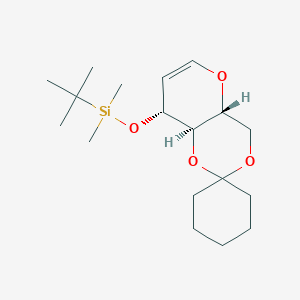
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which can be selectively removed under specific conditions. The tert-butyldimethylsilyl (TBDMS) group and the cyclohexylidene group provide stability and protection to the molecule during various chemical reactions.
準備方法
The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexylidene Group: The protected D-glucal is then reacted with cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene group.
化学反応の分析
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cyclohexylidene group stabilizes the molecule and can be removed under acidic conditions, allowing for further functionalization.
類似化合物との比較
Similar compounds include:
3-O-tert-Butyldimethylsilyl-4,6-O-benzylidene-D-glucal: This compound has a benzylidene group instead of a cyclohexylidene group, offering different stability and reactivity.
3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: The isopropylidene group provides different steric and electronic effects compared to the cyclohexylidene group.
The uniqueness of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal lies in its specific protective groups, which offer a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C18H32O4Si |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
[(4aR,8R,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H32O4Si/c1-17(2,3)23(4,5)22-14-9-12-19-15-13-20-18(21-16(14)15)10-7-6-8-11-18/h9,12,14-16H,6-8,10-11,13H2,1-5H3/t14-,15-,16+/m1/s1 |
InChIキー |
QAMVGHKHCQTXIJ-OAGGEKHMSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC3(CCCCC3)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Methyl-4-azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14035518.png)

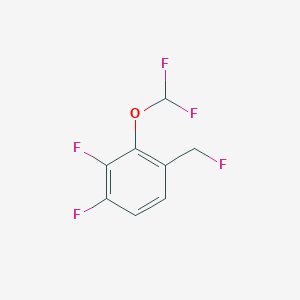


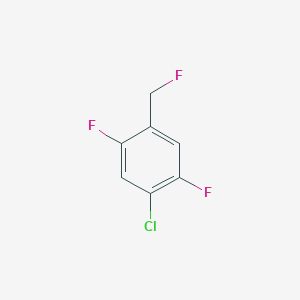
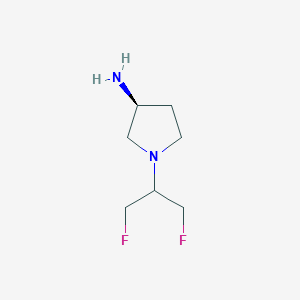
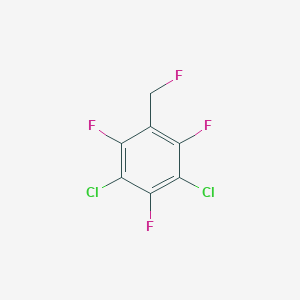
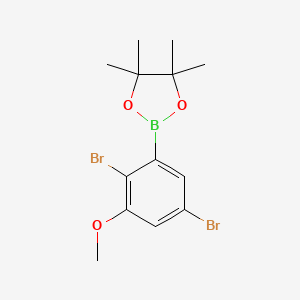
![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
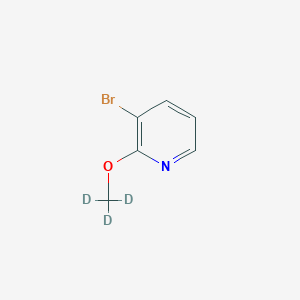
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
